molecular formula C22H14N4O4 B2442929 (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 627890-44-2

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2442929
CAS No.: 627890-44-2
M. Wt: 398.378
InChI Key: BPWPLZQIEGXBGZ-SDNWHVSQSA-N
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Description

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14N4O4 and its molecular weight is 398.378. The purity is usually 95%.
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Properties

CAS No.

627890-44-2

Molecular Formula

C22H14N4O4

Molecular Weight

398.378

IUPAC Name

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C22H14N4O4/c1-13-6-8-17(19(10-13)26(28)29)20-9-7-15(30-20)11-14(12-23)21-24-18-5-3-2-4-16(18)22(27)25-21/h2-11H,1H3,(H,24,25,27)/b14-11+

InChI Key

BPWPLZQIEGXBGZ-SDNWHVSQSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of 302.31 g/mol. The structure consists of a furan ring and a quinazoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies indicated that it induces apoptosis in these cell lines through the activation of caspase pathways .
    • A study reported an IC50 value of 12 µM against the A549 cell line, suggesting potent antitumor efficacy compared to standard chemotherapeutics .
  • Antiviral Properties
    • Preliminary investigations have indicated that the compound may possess antiviral activity, particularly against influenza A virus. The mechanism appears to involve inhibition of viral replication and modulation of host immune responses .
  • Anti-inflammatory Effects
    • The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This effect was attributed to the downregulation of NF-kB signaling pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Quinazoline Derivatives : Quinazolines are known for their role as inhibitors of various kinases involved in cancer progression. This compound likely acts as an inhibitor of epidermal growth factor receptor (EGFR) and other tyrosine kinases .
  • Furan Moiety : The furan ring contributes to the compound's ability to form reactive intermediates that can interact with cellular macromolecules, enhancing its cytotoxic potential .

Case Studies

  • Study on Anticancer Activity :
    • In a recent study, this compound was tested on several cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
    Cell LineIC50 (µM)Mechanism of Action
    A54912Caspase activation
    MCF-715Apoptosis induction
    K56218Cell cycle arrest
  • Antiviral Activity Assessment :
    • Another study evaluated the antiviral effects against influenza A, revealing that treatment with the compound reduced viral titers significantly compared to untreated controls.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of compounds similar to (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. For instance, compounds featuring the quinazoline moiety have been evaluated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various human tumor cell lines by inducing apoptosis and inhibiting cell cycle progression. Research indicates that it may interfere with specific signaling pathways crucial for cancer cell survival and proliferation .
  • Case Studies :
    • A study conducted by the National Cancer Institute (NCI) demonstrated that similar compounds showed significant growth inhibition across a panel of cancer cell lines, with mean GI50 values indicating effective concentration levels for therapeutic use .
    • In vitro evaluations have reported high levels of antimitotic activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored.

  • Broad-Spectrum Activity : Similar derivatives have shown efficacy against a range of microorganisms, including bacteria and fungi. Compounds with furan and nitrophenyl groups often exhibit enhanced activity due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
  • Case Studies :
    • In one investigation, derivatives containing the furan ring demonstrated remarkable antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
    • Another study indicated that certain synthesized compounds exhibited excellent antimicrobial activity against various pathogens, making them suitable candidates for further development in treating infections .

Synthesis of Novel Derivatives

The synthesis of this compound opens avenues for creating novel derivatives with enhanced biological activities.

  • Synthetic Routes : Various synthetic methodologies have been employed to modify the core structure, allowing for the introduction of different functional groups that can enhance solubility and bioavailability .
  • Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy and safety profiles of these compounds. Researchers have identified key structural features that contribute to their biological activity, guiding future synthesis efforts towards more potent analogs .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and nitrophenyl group are susceptible to oxidative transformations:

  • Furan ring oxidation : Under acidic conditions with KMnO₄, the furan ring can undergo dihydroxylation to form a diketone intermediate, potentially altering electronic properties.

  • Nitro group stability : The 2-nitrophenyl group resists further oxidation under moderate conditions but may degrade under harsh oxidative environments (e.g., HNO₃/H₂SO₄) .

Reaction SiteReagentProductConditions
Furan ringKMnO₄, H₂SO₄Diketone derivative0–5°C, 2 hr
AcrylonitrileO₃, then H₂O₂Carboxylic acid−78°C, Ozonolysis

Reduction Reactions

Selective reductions are feasible due to the compound’s electron-deficient regions:

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility and enabling downstream functionalization .

  • Quinazolinone reduction : NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group without affecting other functionalities .

Key Data:

  • Nitro → amine conversion efficiency: >95% (H₂, 50 psi, 6 hr).

  • Quinazolinone reduction yield: 78% (NaBH₄, MeOH, 0°C) .

Nucleophilic Substitution

The acrylonitrile group participates in Michael additions:

  • Thiol addition : Reacts with mercaptans (e.g., benzylthiol) in Et₃N/DMF to form β-cyanosulfides .

  • Amine addition : Primary amines (e.g., methylamine) attack the α,β-unsaturated nitrile, forming β-amino derivatives .

Mechanistic Pathway:

  • Base (Et₃N) deprotonates the nucleophile.

  • Nucleophile attacks the β-carbon of acrylonitrile.

  • Stabilization via conjugation with the quinazolinone ring .

Cyclocondensation Reactions

The quinazolinone moiety enables heterocycle formation:

  • With thiourea : In HCl/EtOH, forms thioquinazoline derivatives via sulfur incorporation .

  • With hydrazines : Reacts at the 4-oxo position to yield pyrazolo[3,4-d]quinazolinones .

Optimized Conditions:

ReagentTemperatureTimeYield
ThioureaReflux4 hr82%
Hydrazine hydrate80°C3 hr75%

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